molecular formula C6H15NaO7S B1435968 Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate CAS No. 1622206-36-3

Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate

Cat. No. B1435968
M. Wt: 254.24 g/mol
InChI Key: ULVGMXOFXGSHQM-ISECLPTRSA-M
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For this compound, some properties like boiling point are not available . More detailed information might be found in specialized chemical databases or literature.

Scientific Research Applications

Dual Inhibition of SGLT Proteins

Compounds structurally related to the mentioned sodium salt have been investigated for their potential as dual inhibitors of sodium glucose co-transporter proteins (SGLT1 and SGLT2). For instance, derivatives with modifications such as difluoro and fluoro-methyl substitutions have shown potent inhibitory activities. These inhibitors demonstrated effective glucose control in animal models, highlighting their potential for managing blood glucose levels in diabetic conditions (Xu et al., 2020).

Synthesis and Characterization

Research has focused on the synthesis of similar compounds, exploring convenient methods for their preparation. One study developed a novel approach for synthesizing a compound with significant yields, avoiding undesired isomers during the process (Liu et al., 2008). Another investigation introduced a new sugar imine molecule synthesized from D-glucose using click chemistry, indicating the versatility of such compounds in chemical synthesis (Mohammed et al., 2020).

Nanocatalyst Synthesis

The compound and its derivatives have also been used as substrates for the synthesis of environmentally friendly nanocatalysts. For example, 2-amino glucose derivatives were employed to create magnetically recoverable nanocatalysts for the green synthesis of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes, demonstrating the compound's application in catalysis and green chemistry (Aghazadeh & Nikpassand, 2019).

Solubility Studies

Another area of research has been the solubility of saccharides, including derivatives of the discussed sodium salt, in various solvents. Such studies are crucial for understanding the physical properties and applications of these compounds in different solvents (Gong et al., 2012).

Safety And Hazards

This compound has been classified with the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S.Na.2H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;;/h2-10,12H,1H2;;2*1H2/q;+1;;/p-1/t2-,3-,4+,5-,6+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVGMXOFXGSHQM-ISECLPTRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate

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